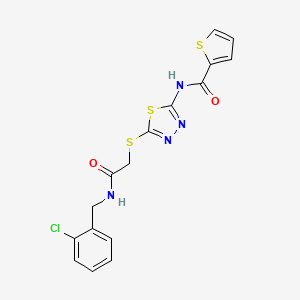

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S3 and its molecular weight is 424.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides have been synthesized under mild conditions with thiourea and various N,N′-disubstituted thioureas, following the Hantzsch reaction scheme. These reactions yield 2,5-diamino-1,3-thiazole derivatives that can undergo recyclization to substituted 2-thiohydantoins (Balya et al., 2008).

Novel Transformations in Thiophene Derivatives

- Research has been conducted on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to thienopyrimidine synthesis. This study did not yield tetrazole derivatives but resulted in derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one (Pokhodylo et al., 2010).

Biological Activities of Thiophene Derivatives

- Investigations into biological activities of molecules containing thiophene derivatives, such as 1,3-oxazol(idin)e, 1,3,4-thiadiazole, and 1,3-thiazole nuclei, have shown antimicrobial, antilipase, and antiurease activities. This highlights their potential in medical applications (Başoğlu et al., 2013).

Synthesis of Cysteine Derivatives

- Thiazoline-4-carboxylates, which are cysteine derivatives, have been synthesized using thiocarboxamides, offering a new pathway for the synthesis of compounds related to amino acids. These derivatives show potential in various fields, including pharmaceuticals (Nötzel et al., 2001).

Synthesis of Bis-Heterocyclic Derivatives

- Research on the synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles has led to the development of bis-heterocyclic derivatives, such as 2-(coumarin-3-carboxamido)-5-aryloxymethyl-1,3,4-thiadiazoles. These compounds exhibit a potential for diverse applications due to their unique chemical properties (Li et al., 2006).

Antinociceptive Activity

- The antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has been studied, revealing their potential in pain management research (Shipilovskikh et al., 2020).

Novel Synthesis Routes

- New routes for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles have been developed using thioamides and electrophilic reagents, showcasing advancements in synthetic methodologies (Takikawa et al., 1985).

Antimicrobial Evaluation and Docking Studies

- The synthesis and characterization of thiophene-2-carboxamides with antimicrobial properties have been explored. Molecular docking studies of these compounds have provided insights into their potential use in pharmaceutical research (Talupur et al., 2021).

Ring-Opening Reactions

- Studies on ring-opening reactions of thiadiazoles, leading to the formation of 1,1-dialkylindolium-2-thiolates, have demonstrated new synthetic pathways and potential applications in chemical synthesis (Androsov, 2008).

Spectral Characteristics and Synthesis of Carboxamides

- Research on N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides has provided insights into their complex spectral characteristics and synthesis processes, contributing to the development of new compounds with diverse properties (Zadorozhnii et al., 2019).

properties

IUPAC Name |

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S3/c17-11-5-2-1-4-10(11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-6-3-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFNZUDKUCWRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)

![N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2867995.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)

![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)

![(E)-N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2868007.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868010.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)